molecular formula C7H4ClF11O2S B13412323 1-Heptanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro- CAS No. 65702-23-0

1-Heptanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro-

Cat. No.: B13412323
CAS No.: 65702-23-0
M. Wt: 396.61 g/mol
InChI Key: IHLPCLQHYYNLIN-UHFFFAOYSA-N
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Description

1-Heptanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro- is a fluorinated organic compound. It is characterized by the presence of a sulfonyl chloride group attached to a heptane chain, which is heavily fluorinated. This compound is of interest due to its unique chemical properties imparted by the fluorine atoms, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Heptanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro- typically involves the fluorination of heptanesulfonyl chloride. The process can be carried out using various fluorinating agents under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the heptane chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine gas. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Heptanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or other reduced forms.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as amines or alcohols can be used under basic conditions to facilitate the substitution of the sulfonyl chloride group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

1-Heptanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro- has several applications in scientific research:

    Biology: Employed in the modification of biomolecules to study their functions and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as water repellency and chemical resistance.

Mechanism of Action

The mechanism of action of 1-Heptanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro- involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The fluorine atoms in the compound enhance its stability and reactivity, making it a valuable reagent in chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1-Heptanol, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro-: A fluorinated alcohol with similar fluorination patterns but different functional groups.

    1-Decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9-heptadecafluoro-: Another fluorinated compound with a longer carbon chain and different functional groups.

Uniqueness

1-Heptanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro- is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to other fluorinated compounds. Its high degree of fluorination also contributes to its unique chemical properties, such as increased stability and resistance to degradation.

Properties

CAS No.

65702-23-0

Molecular Formula

C7H4ClF11O2S

Molecular Weight

396.61 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptane-1-sulfonyl chloride

InChI

InChI=1S/C7H4ClF11O2S/c8-22(20,21)2-1-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)19/h1-2H2

InChI Key

IHLPCLQHYYNLIN-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)Cl)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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